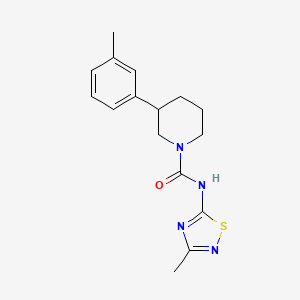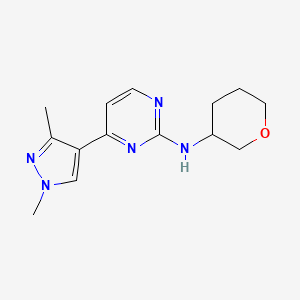![molecular formula C20H20N4O4 B4288677 6,9-dioxo-N-(2-phenoxyphenyl)octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B4288677.png)
6,9-dioxo-N-(2-phenoxyphenyl)octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide
説明
6,9-dioxo-N-(2-phenoxyphenyl)octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrazinone derivative that exhibits interesting pharmacological properties, making it a promising candidate for drug development.
作用機序
The mechanism of action of 6,9-dioxo-N-(2-phenoxyphenyl)octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide is not fully understood. However, studies have shown that it exerts its pharmacological effects through multiple pathways. It has been shown to inhibit the activity of certain enzymes, modulate the expression of certain genes, and activate certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 6,9-dioxo-N-(2-phenoxyphenyl)octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide exhibits a variety of biochemical and physiological effects. These include:
1. Anti-inflammatory activity: This compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
2. Antioxidant activity: It has been shown to exhibit potent antioxidant activity, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 6,9-dioxo-N-(2-phenoxyphenyl)octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide in lab experiments is its potent pharmacological activity. This compound exhibits a variety of interesting properties, making it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively complex synthesis, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research involving 6,9-dioxo-N-(2-phenoxyphenyl)octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide. Some of the areas where further research is needed include:
1. Mechanistic Studies: Further studies are needed to elucidate the exact mechanism of action of this compound. Understanding how it exerts its pharmacological effects will be important for developing more effective drugs.
2. Drug Development: Given its promising pharmacological activity, further research is needed to develop more potent and selective analogs of this compound for use in drug development.
3. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans. This will be an important step in determining its potential use in the treatment of various diseases.
科学的研究の応用
6,9-dioxo-N-(2-phenoxyphenyl)octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications. Some of the areas where this compound has shown promising results include:
1. Cancer Treatment: Studies have shown that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation, making it a promising candidate for cancer treatment.
2. Neurological Disorders: This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to exhibit neuroprotective effects and improve cognitive function in animal models.
特性
IUPAC Name |
6,9-dioxo-N-(2-phenoxyphenyl)-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-18-12-21-19(26)16-13-23(10-11-24(16)18)20(27)22-15-8-4-5-9-17(15)28-14-6-2-1-3-7-14/h1-9,16H,10-13H2,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQXWDQWZBAWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1C(=O)NC3=CC=CC=C3OC4=CC=CC=C4)C(=O)NCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{1-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B4288596.png)
![N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetate](/img/structure/B4288603.png)
![7-(3-methylbenzyl)-2-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4288614.png)
![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(tetrahydro-2H-pyran-4-ylamino)nicotinamide](/img/structure/B4288622.png)
![(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4288634.png)
![({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine](/img/structure/B4288651.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-N'-cyclopentylsuccinamide](/img/structure/B4288661.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B4288664.png)

![2-(1-{1-[6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B4288674.png)

![N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4288679.png)
![3-{2-[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B4288690.png)
![2-methyl-5-{4-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B4288697.png)